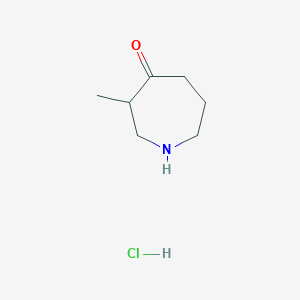

3-Methylazepan-4-one hydrochloride

Beschreibung

Significance of Seven-Membered Nitrogen Heterocycles in Synthetic Chemistry and Scaffold Design

Seven-membered nitrogen heterocycles are a class of organic compounds that feature a seven-atom ring containing at least one nitrogen atom. uni.lu These structures, particularly the saturated azepane ring system, are of significant interest in synthetic and medicinal chemistry. aaronchem.com Unlike their five- and six-membered counterparts, the larger ring size of azepanes provides greater conformational flexibility. This three-dimensional character is a highly desirable trait in modern drug design, as it allows for more precise and complex interactions with biological targets. aaronchem.com

The azepane motif is found in a variety of natural products and has been identified as a "privileged scaffold," meaning it is capable of binding to multiple, diverse protein targets. researchgate.net This versatility has made the synthesis of novel azepane derivatives a key focus for organic chemists. researchgate.net The development of efficient synthetic strategies, such as ring-closing, ring-expansion, and multi-step sequence reactions, is crucial for accessing these complex structures. researchgate.netacs.org The incorporation of seven-membered N-heterocycles is a validated strategy for developing new drugs with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. wikipedia.org

Overview of Azepane and Azepanone Scaffolds in Academic Contexts

Azepane-based compounds exhibit a broad spectrum of pharmacological properties, and their derivatives possess a high degree of structural diversity, making them valuable for the discovery of new therapeutic agents. nih.gov In fact, more than 20 drugs containing the azepane scaffold have received FDA approval for treating a wide array of diseases. nih.gov

The azepanone scaffold, a ketone-containing azepane derivative, is a key structural motif in many bioactive molecules. researchgate.net For instance, certain azepanone-based molecules have been identified as potent and selective inhibitors of enzymes like cathepsin K, which is implicated in osteoporosis. acs.org The constrained conformation of the azepanone ring can lock an inhibitor into its bioactive conformation, leading to enhanced potency compared to more flexible, acyclic analogues. acs.org The broad utility of these scaffolds in generating compounds with potential antidiabetic, anti-Alzheimer's, and anticonvulsant activities continues to drive research in academic and industrial laboratories. researchgate.netresearchgate.netnih.gov

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-methylazepan-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-6-5-8-4-2-3-7(6)9;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBDSWVDXDCDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylazepan 4 One Hydrochloride and Analogous Azepanones

Established Synthetic Pathways for Azepan-4-one (B24970) Hydrochloride Core

Traditional methods for the synthesis of the azepan-4-one core often rely on cyclization reactions of linear precursors. These methods have been refined over time to improve yields and provide access to a variety of substituted azepanones.

Synthesis from N-Methyl-2-pyrrolidone Precursors

One established route to N-methyl-azepan-4-one hydrochloride, a close analog of the title compound, utilizes N-methyl-2-pyrrolidone (NMP) as a starting material. google.com NMP is a readily available and inexpensive industrial solvent. wikipedia.org The synthesis involves a multi-step process that begins with the hydrolysis of NMP to an amino acid intermediate, followed by esterification and subsequent cyclization. google.com

A patented method describes the synthesis of N-methylhexahydroazepin-4-one hydrochloride starting from NMP. google.com The key steps are:

Ring Opening of NMP: NMP is heated under reflux with hydrochloric acid to yield 4-methylaminobutyric acid hydrochloride. google.com

Esterification: The resulting amino acid is then esterified using methanol (B129727) and thionyl chloride to produce 4-methylaminobutyric acid methyl ester hydrochloride. google.com

Dieckmann Condensation Precursor Formation: This monoester is reacted with methyl acrylate (B77674) in the presence of triethylamine (B128534) and methanol to form a diester. google.com

Cyclization and Salt Formation: The diester undergoes an intramolecular cyclization reaction, a Dieckmann condensation, using a base like potassium tert-butoxide to form N-methylhexahydroazepin-4-one. google.comwikipedia.orgorganic-chemistry.orglibretexts.org This product is then treated with hydrochloric acid to afford the final hydrochloride salt. google.com

This pathway is advantageous due to the low cost of the starting material and the potential for large-scale production. google.com

Cyclization Reactions in Azepanone Ring Formation, including Dieckmann Condensation

The Dieckmann condensation is a powerful and widely used intramolecular reaction for the formation of cyclic β-keto esters, which are direct precursors to cyclic ketones like azepan-4-ones. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the base-catalyzed intramolecular cyclization of a diester. wikipedia.orglibretexts.orgjk-sci.com The choice of base is crucial, with sodium alkoxides being commonly employed. organic-chemistry.org

The general mechanism of the Dieckmann condensation involves the deprotonation of an α-carbon of the diester to form an enolate, which then attacks the other carbonyl group to form a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide and protonation yields the cyclic β-keto ester. libretexts.orgjk-sci.com For the synthesis of azepanones, a diester containing a nitrogen atom in the backbone is required.

The stability of the resulting ring structure plays a significant role in the success of the Dieckmann condensation. It is particularly effective for the formation of 5- and 6-membered rings, and can also be applied to the synthesis of 7-membered rings like azepanones, though sometimes with lower efficiency compared to smaller rings. wikipedia.org

Advanced Annulation and Cycloaddition Strategies for Azepanone Scaffolds

Modern synthetic chemistry has seen the development of more sophisticated methods for the construction of complex ring systems, including azepanones. These strategies often offer higher efficiency and stereoselectivity compared to classical methods.

(4+3) Annulation of Donor-Acceptor Cyclopropanes and Azadienes

A highly stereoselective method for synthesizing densely substituted azepanones involves the (4+3) annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes (azadienes). nih.govdntb.gov.uanih.gov This approach provides a convergent route to the azepane core. nih.gov

In this reaction, the donor-acceptor cyclopropane (B1198618) acts as a three-carbon synthon, while the azadiene provides the four-atom component. The reaction is typically catalyzed by a Lewis acid, such as ytterbium triflate (Yb(OTf)₃), and proceeds under mild conditions to give good to excellent yields and high diastereoselectivity. nih.govnih.govepfl.ch An enantioselective version of this reaction has also been developed using a copper triflate catalyst with a trisoxazoline (Tox) ligand. nih.govnih.gov

The scope of this reaction is broad, accommodating various substituents on both the cyclopropane and the azadiene, leading to a wide range of functionalized azepanone derivatives. epfl.ch The resulting cycloadducts can be further modified, highlighting the synthetic utility of this methodology. nih.govnih.gov

Photoinduced Radical Relay Reactions for Fused Benzoazepine Systems

A novel and innovative strategy for constructing fused benzoazepine structures involves a photoinduced palladium-catalyzed radical relay formal [5+2] reaction. nih.govacs.org This method utilizes alkyne-tethered amides as precursors. nih.govacs.org

The reaction proceeds via a radical mechanism initiated by light. This strategy allows for the rapid assembly of complex tricyclic benzo[b]azepines. nih.govacs.org The reaction exhibits a broad substrate scope and good tolerance for various functional groups. nih.govacs.org DFT calculations have been used to elucidate the mechanism, which involves a seven-membered ring closure through an alkenyl radical and a Pd(I) rebound. nih.govacs.org While this method directly produces fused benzoazepine systems rather than simple azepanones, it represents a significant advancement in the synthesis of azepine-containing structures.

Ring Expansion and Rearrangement Approaches to Azepane Derivatives

An alternative to building the azepane ring from acyclic precursors is to expand a pre-existing smaller ring, typically a piperidine (B6355638) ring. This approach can offer excellent control over stereochemistry and regioselectivity.

Several methods for the ring expansion of six-membered rings to form seven-membered rings like azepanes have been reported, including the Tiffeneau-Demjanov rearrangement, Schmidt rearrangement, and Beckmann rearrangement. nih.gov

A specific example is the stereoselective and regioselective synthesis of azepane derivatives through the ring expansion of piperidines. rsc.orgresearchgate.net This method can produce diastereomerically pure azepanes in high yields. rsc.orgresearchgate.net The strategy has been applied to the construction of the azepine backbone of potentially biologically active molecules. researchgate.net

Dearomative Ring Expansion of Nitroarenes

A recently developed strategy provides a powerful method for synthesizing complex azepanes from simple nitroarenes through a photochemical dearomative ring expansion. nih.gov This modular approach involves two main steps: a photochemical transformation followed by hydrogenolysis. manchester.ac.uk

The core of this method is the conversion of the nitro group of a nitroarene into a singlet nitrene, a highly reactive intermediate. manchester.ac.ukresearchgate.net This conversion is mediated by blue light at room temperature, which triggers the transformation of the six-membered benzene (B151609) ring into a seven-membered ring system. manchester.ac.uknih.gov Subsequent hydrogenolysis of the resulting intermediate yields the saturated azepane. manchester.ac.uk This process effectively allows the substitution pattern of the starting nitroarene (ortho, meta, para) to be directly translated into the substitution pattern of the final azepane product. manchester.ac.uk

The selectivity of the ring expansion can be influenced by the substituents on the nitroarene. For instance, the ring expansion of m-phenyl-nitrobenzene was found to be fully selective, leading to a C3-arylated azepane, whereas m-ethoxy-nitrobenzene selectively yielded the C4-substituted derivative. manchester.ac.uk

Table 1: Examples of Azepane Synthesis via Dearomative Ring Expansion

| Starting Nitroarene | Key Process | Resulting Azepane | Selectivity/Notes |

|---|---|---|---|

| Nitrobenzene | Photochemical ring expansion (blue light), then hydrogenolysis | Azepane | General method for N-insertion. researchgate.net |

| m-Phenyl-nitrobenzene | Photochemical ring expansion | C3-Arylated azepane | Fully selective formation. manchester.ac.uk |

| m-Ethoxy-nitrobenzene | Photochemical ring expansion | C4-Ethoxy azepane | High selectivity for the C4 derivative. manchester.ac.uk |

Green Chemistry Principles in Azepane Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are highly relevant to the synthesis of azepanes and other pharmaceuticals. nih.govmdpi.com These principles advocate for methods that are more efficient, produce less waste, and use less hazardous materials. jocpr.comresearchgate.net

The synthesis of azepanes can be evaluated through the lens of these twelve principles. For example, the photochemical dearomative ring expansion aligns with several green chemistry tenets. It utilizes light as a reagent and is conducted at ambient temperature, adhering to the principle of designing for energy efficiency. manchester.ac.uknih.gov The use of catalytic reagents, such as in the hydrogenolysis step, is superior to using stoichiometric reagents, which generate more waste. nih.gov

Modern pharmaceutical synthesis increasingly focuses on replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents to minimize environmental impact. jocpr.comjddhs.com Furthermore, designing synthetic routes with high atom economy ensures that a maximum amount of the starting materials is incorporated into the final product, thereby preventing waste. nih.govjddhs.com

Table 2: The 12 Principles of Green Chemistry and Their Relevance

| Principle | Description | Relevance in Azepane Synthesis |

|---|---|---|

| 1. Prevention | It is better to prevent waste than to treat it. nih.gov | Designing high-yield, high-selectivity reactions minimizes byproduct formation. |

| 2. Atom Economy | Maximize the incorporation of all materials into the final product. nih.gov | Ring-expansion and cyclization reactions are inherently atom-economical. |

| 3. Less Hazardous Syntheses | Use and generate substances with minimal toxicity. nih.gov | Avoiding heavy metals and toxic reagents in favor of photochemical or biocatalytic methods. |

| 4. Designing Safer Chemicals | Chemical products should be designed to be effective yet have minimal toxicity. nih.gov | Designing azepane analogues with improved biological profiles and reduced off-target effects. |

| 5. Safer Solvents & Auxiliaries | Make auxiliary substances unnecessary or innocuous. nih.govjddhs.com | Using water, supercritical fluids, or solvent-free conditions. mdpi.comjocpr.com |

| 6. Design for Energy Efficiency | Minimize energy requirements; conduct syntheses at ambient temperature and pressure. nih.gov | Photochemical reactions using visible light at room temperature are highly energy-efficient. manchester.ac.uk |

| 7. Use of Renewable Feedstocks | Use renewable rather than depleting raw materials. nih.gov | Exploring bio-derived starting materials for heterocycle synthesis. |

| 8. Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., protecting groups). nih.gov | Developing one-pot or tandem reactions to avoid intermediate protection/deprotection steps. |

| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. nih.gov | Using catalysts for steps like hydrogenation or cross-coupling. manchester.ac.uk |

| 10. Design for Degradation | Products should break down into innocuous products after use. nih.gov | Designing biodegradable azepane-based compounds. |

| 11. Real-Time Pollution Prevention | Develop analytical methods for real-time monitoring to prevent hazardous substance formation. nih.gov | In-process monitoring of reactions to control side products. |

Stereoselective and Diastereoselective Synthetic Control in Azepanone Preparation

Achieving stereochemical control is a critical challenge in the synthesis of complex molecules like substituted azepanones. The relative and absolute configuration of stereocenters can profoundly impact a molecule's biological activity. While specific studies on 3-methylazepan-4-one (B13027657) are limited, principles from the synthesis of analogous piperidines and other heterocycles can be applied.

Concise and high-yielding diastereoselective syntheses have been developed for related structures like 4-aryl-3-methyl-4-piperidinemethanols. researchgate.net In these syntheses, the relative stereochemistry at the C3 and C4 positions was controlled through strategic reaction choices. Key reactions included:

Alkoxymethylation of a metalloenamine , which afforded the (3R,4S) diastereomer. researchgate.net

Nucleophilic substitution of a fluoroarene with a deprotonated 3-methyl-4-piperidinenitrile, which yielded the (3R,4R) isomer. researchgate.net

Another powerful technique for establishing stereocenters is chelate-controlled intramolecular amide enolate alkylation (IAEA). nih.gov This method has been used in the stereoselective total synthesis of natural products containing heterocyclic rings, demonstrating its utility in controlling complex stereochemical arrangements. nih.gov Such strategies could be adapted for the stereocontrolled synthesis of 3-methylazepan-4-one, allowing for the selective preparation of specific diastereomers by carefully designing the synthetic route and intermediates.

Fluorous Mixture Synthesis for Chemical Library Generation

Fluorous Mixture Synthesis (FMS) is an efficient strategy for the solution-phase synthesis of a collection of compounds, or a chemical library. nih.gov This technique combines the efficiency of mixture synthesis with a practical method for separating the final products. nih.govresearchgate.net

The FMS process involves these key steps:

Tagging: A series of starting materials is each labeled with a unique fluorous tag. These tags are typically perfluoroalkyl chains of varying lengths. nih.govnih.gov

Mixing and Reaction: The tagged starting materials are mixed together and subjected to one or more reaction steps. nih.gov

Demixing (Separation): The resulting mixture of fluorous-tagged products is separated using fluorous chromatography or fluorous solid-phase extraction (F-SPE). nih.govsilicycle.com In this step, the compounds are separated based on their fluorine content, with more heavily fluorinated compounds being retained more strongly by the fluorous stationary phase. nih.govtcichemicals.com

Detagging: The fluorous tags are cleaved from the separated products to yield the final, individual compounds. nih.gov

This methodology is particularly well-suited for generating libraries of drug-like molecules, such as azepanone analogs, for high-throughput screening. nih.gov By applying FMS, a diverse set of substituted azepanones could be synthesized efficiently from a common intermediate, facilitating the exploration of structure-activity relationships.

Table 3: General Workflow of Fluorous Mixture Synthesis (FMS)

| Step | Action | Purpose |

|---|---|---|

| 1 | Tagging | Individual starting materials are coupled with fluorous tags of different fluorine content. nih.gov |

| 2 | Mix & React | All tagged substrates are combined and undergo a common set of chemical reactions. nih.gov |

| 3 | Separation (Demixing) | The product mixture is separated by fluorous chromatography, eluting compounds in order of fluorine content. nih.gov |

Structural Elucidation and Spectroscopic Characterization of Azepane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For 3-Methylazepan-4-one (B13027657) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the proton and carbon signals unambiguously.

Proton NMR (¹H NMR) and Coupling Constant Analysis

A detailed ¹H NMR spectrum of 3-Methylazepan-4-one hydrochloride would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the carbon adjacent to the carbonyl group (C5) and the nitrogen atom (C2) would likely resonate at a lower field (higher ppm) compared to the other methylene (B1212753) protons in the ring due to the deshielding effects of these heteroatoms. The methyl group protons at the C3 position would appear as a doublet, coupled to the single proton at C3.

The analysis of coupling constants (J-values) would be critical in establishing the connectivity and stereochemistry of the molecule. The magnitude of the coupling constant between adjacent protons provides information about their dihedral angle.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H2 | 3.0 - 3.4 | m | - |

| H3 | 2.5 - 2.9 | m | - |

| CH₃ | 1.1 - 1.3 | d | J = 6.5 - 7.5 |

| H5 | 2.6 - 3.0 | m | - |

| H6 | 1.8 - 2.2 | m | - |

| H7 | 1.8 - 2.2 | m | - |

| NH | 8.5 - 9.5 | br s | - |

Note: This table represents predicted values. Actual experimental data is required for definitive assignment.

Two-Dimensional NMR Techniques (e.g., HMQC, COSY)

To overcome the potential for signal overlap in the ¹H NMR spectrum and to definitively assign the proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For example, the proton at C3 would show a cross-peak with the protons on the adjacent C2 carbon and the methyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the already assigned proton signals.

Vibrational Spectroscopy for Molecular Structure Characterization

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, provide valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration, typically appearing in the range of 1700-1725 cm⁻¹. The presence of the amine hydrochloride would be indicated by a broad absorption in the region of 2400-3000 cm⁻¹, corresponding to the N-H stretching vibration of the ammonium (B1175870) salt. C-H stretching vibrations of the aliphatic chain and methyl group would be observed around 2850-3000 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1700 - 1725 | Strong |

| N-H (salt) | Stretch | 2400 - 3000 | Broad, Strong |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |

| C-N | Stretch | 1100 - 1300 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable method to generate the molecular ion. The mass spectrum would show a peak for the protonated molecule [M+H]⁺, where M is the free base (3-Methylazepan-4-one).

The fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for cyclic ketones and amines would be expected, such as alpha-cleavage adjacent to the carbonyl group or the nitrogen atom. The predicted collision cross-section (CCS) values for various adducts of 3-methylazepan-4-one have been calculated, which can aid in its identification. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct is 121.9 Ų. uni.lu

Table 3: Predicted Mass Spectrometry Data for 3-Methylazepan-4-one

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 128.10700 | 121.9 |

| [M+Na]⁺ | 150.08894 | 125.9 |

| [M]⁺ | 127.09917 | 113.7 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and the conformation of the seven-membered azepane ring. It would also reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding between the ammonium proton and the chloride anion, as well as with the carbonyl oxygen of neighboring molecules. To date, no public crystal structure data for this compound has been found.

Absolute Configuration Assignment and Conformational Insights

The seven-membered azepane ring is a significant structural motif in numerous biologically active compounds. The inherent flexibility of this ring system leads to a complex conformational landscape, which can be influenced by the nature and position of substituents. A comprehensive understanding of the stereochemistry of substituted azepanes, including the absolute configuration and preferred conformations, is crucial for elucidating structure-activity relationships. This section focuses on the structural aspects of this compound.

Detailed research findings on the absolute configuration of this compound are not extensively available in the public domain. The determination of the absolute stereochemistry at the chiral center (C3) would typically require stereospecific synthesis from a chiral precursor of known configuration or by chiral resolution of the racemic mixture followed by analysis using techniques such as X-ray crystallography or vibrational circular dichroism (VCD).

While specific crystallographic or detailed spectroscopic data for this compound are limited, insights into its conformational behavior can be inferred from studies on related substituted azepanes. The azepane ring can adopt several low-energy conformations, including chair, boat, and twist-chair forms. The presence of a methyl group at the C3 position and a carbonyl group at the C4 position, along with protonation of the nitrogen atom, would be expected to introduce specific steric and electronic effects that influence the conformational equilibrium.

Computational modeling and NMR spectroscopy are powerful tools for investigating the conformational preferences of such flexible ring systems. For instance, studies on monofluorinated azepane derivatives have demonstrated that the introduction of a single substituent can significantly bias the conformational equilibrium, favoring one major conformation. rsc.org It is plausible that the methyl group in this compound similarly influences the ring's geometry.

Further research, including detailed NMR studies (such as NOE experiments) and computational modeling, would be necessary to definitively assign the preferred conformation(s) of this compound in solution. X-ray crystallographic analysis of a single crystal would provide unambiguous information about its solid-state conformation and the absolute configuration if a chiral sample is resolved.

Predicted Spectroscopic Data:

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 128.10700 | 121.9 |

| [M+Na]⁺ | 150.08894 | 125.9 |

| [M-H]⁻ | 126.09244 | 123.4 |

Note: The data in this table is predicted and not from experimental measurements.

Conformational Analysis and Stereochemistry of Azepane Ring Systems

Theoretical and Experimental Conformational Preferences of Seven-Membered Rings

Seven-membered rings like azepane are known to exist in a number of conformations, with the most stable forms being the chair and the twist-chair. nih.govslideshare.net The boat and twist-boat conformations are generally higher in energy. nih.gov

Computational studies and experimental data have shown that for many cycloheptane (B1346806) derivatives and their hetero-analogs, including azepanes, the twist-chair conformation is often the most stable. nih.gov The chair conformation is frequently identified as a transition state between other conformations. nih.gov The relative energies of these conformations are influenced by torsional strain and transannular interactions. The boat and twist-boat families of conformations are also part of the conformational landscape of seven-membered rings, though they are typically less favored energetically. nih.govresearchgate.net

A detailed look at the conformational preferences is provided in the table below:

| Conformation | Relative Stability | Key Features |

| Twist-Chair | Often the most stable | Lower torsional strain compared to the chair form. |

| Chair | Often a transition state | Higher in energy than the twist-chair. |

| Boat/Twist-Boat | Generally less stable | Higher energy due to eclipsing and transannular interactions. |

Influence of Substituents and Heteroatoms on Ring Conformation

The presence of substituents and heteroatoms significantly impacts the conformational preferences of the azepane ring. nih.gov In 3-Methylazepan-4-one (B13027657) hydrochloride, the nitrogen heteroatom, the methyl group at the 3-position, and the carbonyl group at the 4-position all play a role in determining the most stable conformation.

Diastereomeric and Enantiomeric Considerations in Azepane Derivatives

The presence of a stereocenter at the 3-position (the carbon bearing the methyl group) means that 3-Methylazepan-4-one hydrochloride can exist as a pair of enantiomers, (R)-3-Methylazepan-4-one hydrochloride and (S)-3-Methylazepan-4-one hydrochloride. masterorganicchemistry.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. oregonstate.eduyoutube.com They have opposite configurations at all stereocenters. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.eduyoutube.com This would be relevant if there were additional stereocenters in the molecule.

The synthesis of such chiral azepane derivatives can be achieved through stereoselective methods, which aim to produce a single enantiomer or a specific diastereomer in excess. organic-chemistry.org The specific stereochemistry of the molecule is crucial as it dictates its interaction with other chiral molecules, which is of particular importance in biological systems.

Structure-Reactivity and Structure-Property Relationships Based on Conformation

The conformation of the azepane ring directly influences the molecule's reactivity and physical properties. chem-soc.siacs.orgresearchgate.net The spatial arrangement of the functional groups, determined by the ring's conformation, affects their accessibility for chemical reactions. For instance, the approach of a nucleophile to the carbonyl carbon can be hindered or facilitated depending on the conformation of the ring and the orientation of the methyl group.

Computational Chemistry and Theoretical Studies of Azepane Derivatives

Density Functional Theory (DFT) Applications in Structural and Electronic Property Prediction

Density Functional Theory (DFT) has emerged as a robust method for predicting the structural and electronic characteristics of molecular systems. nih.govresearchgate.net For azepane derivatives, DFT calculations offer a reliable means to understand their conformational preferences, vibrational modes, and electronic distributions. nih.gov

Geometry Optimization and Vibrational Analysis

The initial step in the computational analysis involves geometry optimization, where the most stable three-dimensional arrangement of the atoms in 3-Methylazepan-4-one (B13027657) hydrochloride is determined. This process minimizes the energy of the molecule, providing insights into bond lengths, bond angles, and dihedral angles. Studies on related azepane structures have shown that the seven-membered ring can adopt various conformations, such as chair, twist-chair, or twist-boat, depending on the substituents and their positions. nih.gov For the parent azepane, theoretical calculations have determined average C-N and C-C bond lengths to be approximately 1.459 Å and 1.527 Å, respectively, which show excellent agreement with experimental X-ray diffraction data. nih.gov

Vibrational analysis, typically performed after geometry optimization, calculates the frequencies of the molecule's vibrational modes. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. For instance, in the parent azepane, the N-H stretching vibration is theoretically observed around 3529 cm⁻¹, close to the experimental value of 3400 cm⁻¹. nih.gov The C-N stretching vibrations in azepane are assigned to a band at 1176 cm⁻¹. nih.gov For 3-Methylazepan-4-one hydrochloride, characteristic vibrational modes would include the C=O stretch of the ketone, C-N stretches, and various bending and rocking motions of the methyl and methylene (B1212753) groups.

Table 1: Selected Calculated Vibrational Frequencies for Azepane

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3529 | 3400 |

| N-H Rocking | 1500, 1087 | 1499-1505 |

| C-N Stretch | 1176 | - |

| C-C Stretch | 1120, 1045 | 1200-1300 |

Data sourced from studies on the parent azepane molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species.

For azepane derivatives, FMO analysis helps to identify the regions of the molecule most likely to participate in chemical reactions. In the case of this compound, the HOMO is expected to be localized on the nitrogen atom and the oxygen atom of the carbonyl group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is likely distributed around the carbonyl carbon, making it susceptible to nucleophilic attack. The introduction of a methyl group at the 3-position will subtly influence the energy and distribution of these frontier orbitals.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.delibretexts.orgyoutube.com It is an invaluable tool for predicting how a molecule will interact with other charged species. uni-muenchen.delibretexts.org The MEP map uses a color scale to denote different potential regions: red typically indicates areas of high electron density (negative potential), which are attractive to electrophiles, while blue represents regions of low electron density (positive potential), which are favorable for nucleophilic attack. youtube.comwuxiapptec.com Green and yellow areas represent neutral or near-neutral potentials. youtube.com

For this compound, the MEP map would clearly show a region of high negative potential around the carbonyl oxygen, confirming it as a primary site for electrophilic interaction. The area around the nitrogen atom, although protonated in the hydrochloride salt, and the hydrogen atoms of the methyl and methylene groups would exhibit positive potential, indicating them as sites susceptible to interaction with nucleophiles.

Advanced Computational Methods for Reactivity and Stability Assessment

Beyond the foundational DFT methods, more advanced computational techniques can provide deeper insights into the reactivity and stability of azepane derivatives.

Global and Local Reactivity Descriptors (Fukui Function, Parr Functions, Dual Descriptor)

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. Local reactivity descriptors, like the Fukui function, Parr functions, and the dual descriptor, pinpoint the specific atoms within a molecule that are most reactive towards nucleophilic, electrophilic, or radical attack. nih.govresearchgate.net

The Fukui function, for example, quantifies the change in electron density at a particular atomic site upon the addition or removal of an electron. nih.gov This allows for a precise identification of the most electrophilic and nucleophilic centers in this compound. The Parr functions offer a more refined tool for predicting regioselectivity in chemical reactions. researchgate.net The dual descriptor can distinguish between sites that are electrophilically or nucleophilically activated. nih.gov

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity. |

| Fukui Function (f(r)) | (∂ρ(r)/∂N)_v(r) | Identifies local reactive sites. |

Intrinsic Bond Strength Index (IBSI)

The Intrinsic Bond Strength Index (IBSI) is a more recent computational tool used to evaluate the strength of a chemical bond. researchgate.netscispace.comacs.orgresearchgate.net Unlike traditional bond order calculations, the IBSI provides a quantitative measure that can be used to compare the strengths of various bonds within a molecule or across different molecules. acs.org This index is derived from the Independent Gradient Model (IGM) and is based on the electron density interpenetration between two atoms. acs.org

For this compound, calculating the IBSI for the various C-C, C-N, and C=O bonds would provide a detailed picture of the molecule's internal stability. It could reveal, for instance, how the presence of the methyl group and the carbonyl function influences the strength of the bonds within the azepane ring, offering valuable information for understanding its structural integrity and potential reaction pathways involving bond cleavage.

Independent Gradient Model (IGM) for Noncovalent Interactions

The Independent Gradient Model (IGM) is a powerful computational tool for identifying and visualizing noncovalent interactions (NCIs) within a molecular system. Based on the electron density, IGM helps to delineate the weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, that are crucial for determining molecular conformation and reactivity.

In studies of azepane and its related seven-membered heterocycles like oxepane (B1206615) and thiepane, IGM analysis, often coupled with Density Functional Theory (DFT) calculations, is employed to understand the distribution of electron density related to these noncovalent interactions. For instance, DFT calculations at the M06-2X/6-311++G(d,p) level of theory have been used to explore the electronic properties and stability of the azepane ring. nih.gov The IGM model provides a visual representation of these interactions, highlighting regions of attractive and repulsive forces within the molecule, which govern its conformational preferences, such as the favored chair conformation. nih.gov

Thermodynamic and Kinetic Studies of Azepane Reactions

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions involving azepanes. By calculating the potential energy surface (PES) for a reaction, researchers can identify transition states, intermediates, and determine the activation energies, providing a detailed, step-by-step understanding of the reaction mechanism.

For example, the formation of complex heterocyclic systems involving nitrogen atoms is often investigated using DFT methods. Studies on the synthesis of N-H-1,2,3-triazoles from enaminones and sulfonyl azides utilize the M06-2X functional with basis sets like 6-31G(d) and 6-311+G(d,p) to model the reaction in a solvent environment (using the SMD solvation model). researchgate.net These calculations can reveal kinetically and thermodynamically favored pathways, explain product distributions, and characterize the geometries of high-energy transition states. researchgate.net Similarly, the synthesis of azepane skeletons through methods like [5+2] cyclization is amenable to computational investigation to optimize reaction conditions and understand the underlying electronic transformations. acs.org

Table 1: Computational Methods in Reaction Mechanism Studies

| Theoretical Model | Basis Set | Application |

|---|---|---|

| (SMD)-M06-2X | 6-31G(d) / 6-311+G(d,p) | Elucidation of triazole formation mechanisms. researchgate.net |

Strain Energy Calculations in Seven-Membered Rings

The seven-membered ring of azepane derivatives is subject to considerable ring strain, which influences its conformation and reactivity. This strain arises from bond angle deviation (angle strain), bond stretching or compression, and transannular interactions (Pitzer strain). Computational methods allow for the quantification of this ring strain energy (RSE).

Homodesmotic reactions, where the number and types of bonds are conserved on both sides of the equation, are a common and reliable method for calculating RSE. For azepane, the RSE has been calculated using high-level ab initio (MP2) and DFT (M06-2X) methods. nih.gov These studies show that substituting a carbon atom in cycloheptane (B1346806) with a heteroatom like nitrogen (to form azepane) alters the ring strain. The calculated RSE for azepane is a key parameter that helps explain its thermodynamic stability relative to acyclic analogues or other ring systems. nih.govchemrxiv.org

Table 2: Calculated Strain Energies for Azepane and Related Compounds

| Compound | Computational Method | Calculated Strain Energy (kcal/mol) |

|---|---|---|

| Azepane | M06-2X | 5.69 nih.gov |

| Azepane | MP2 | 6.38 nih.gov |

| Cycloheptane | Experimental | 6.3 nih.gov |

| Cyclohexene | AIMNet2 RSE | 2.53 chemrxiv.org |

Molecular Dynamics (MD) Simulations in Azepane Research

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility, solvent effects, and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing the molecule's preferred shapes and how it interacts with its environment.

In the context of azepane research, MD simulations can be used to explore the conformational landscape of the flexible seven-membered ring. researchgate.net These simulations can identify the most stable conformers (e.g., chair, boat) and the energy barriers for interconversion between them. Furthermore, for derivatives like this compound, MD can simulate its interaction with biological targets, such as proteins or enzymes. nih.gov Techniques like molecular docking, which is often a precursor to MD, can predict the binding affinity and orientation of a ligand within a receptor's active site, providing clues about its potential biological activity. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Certain organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, can exhibit significant non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. Computational chemistry, specifically Time-Dependent Density Functional Theory (TD-DFT), is a key tool for predicting the NLO response of molecules.

Heterocyclic compounds, including azepane derivatives, are recognized for their potential in the NLO field. nih.gov The prediction of NLO properties involves calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). Calculations on D-π-A (donor-pi-acceptor) systems show that structural modifications, such as extending π-conjugation or adding strong electron-donating or withdrawing groups, can dramatically enhance the NLO response. nih.govresearchgate.net For azepane derivatives, theoretical studies can screen potential candidates and guide the synthesis of new materials with optimized NLO properties by analyzing their electronic structure, such as the HOMO-LUMO energy gap and charge transfer characteristics. ajrconline.org

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Azepane |

| Oxepane |

| Thiepane |

| Cycloheptane |

| Cyclohexene |

Advanced Synthetic Applications and Scaffold Development Utilizing Azepane Structures

3-Methylazepan-4-one (B13027657) Hydrochloride as a Key Intermediate in Pharmaceutical Synthesis

3-Methylazepan-4-one hydrochloride (CAS No: 56515-23-2) is a heterocyclic building block available for chemical synthesis. echemi.comsobekbio.com While its direct and widespread application as a key intermediate in the large-scale synthesis of marketed pharmaceuticals is not as extensively documented as its isomer, 1-methylazepan-4-one (B31119) hydrochloride, its availability from chemical suppliers suggests its use in research and development for creating new chemical entities. echemi.com

The closely related compound, 1-methylazepan-4-one hydrochloride, is a well-established intermediate in the synthesis of the second-generation antihistamine, Azelastine. sigmaaldrich.compatsnap.com The synthesis of Azelastine often involves the use of this azepane derivative to construct the core structure of the final drug molecule. patsnap.com For example, one patented method describes the synthesis of N-methylhexahydroazepin-4-one hydrochloride starting from N-methyl-2-pyrrolidone, which then serves as a crucial precursor for Azelastine. google.com Another synthetic route for this intermediate utilizes the easily accessible 1-methylpiperidine-4-ketone as a starting material. patsnap.com The structural similarity between the 1-methyl and 3-methyl isomers suggests the potential for this compound to be used in the synthesis of Azelastine analogs or other novel pharmaceutical compounds where a different substitution pattern on the azepane ring is desired to modulate pharmacological activity.

Azepane Scaffolds in the Design of Bioactive Compounds

The azepane scaffold is a privileged structure in drug discovery due to its three-dimensional character and its ability to present substituents in a variety of spatial orientations. nih.govnyu.edu This structural diversity is valuable for the development of new therapeutic agents targeting a wide range of diseases, including cancer, microbial infections, and Alzheimer's disease. nih.govnyu.edu

The inherent versatility of the azepane ring allows for its use in creating analogs of existing drug classes to improve their properties. A notable strategy is "skeletal editing," where the core of an existing drug is modified. For instance, piperidine-based drugs like the antipsychotic melperone (B1203284) and the opioid fentanyl can be transformed into azepane-based analogs. drzinph.com This modification of the core scaffold can lead to new drug versions with altered potency, selectivity, and pharmacokinetic profiles. drzinph.com

Furthermore, research into N-benzylated bicyclic azepanes has identified them as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). acs.orgunibe.ch This discovery highlights the potential of novel azepane scaffolds in developing treatments for neuropsychiatric disorders. acs.orgunibe.ch The synthesis of these complex azepanes can be achieved through methods like the Beckmann rearrangement of parent cyclohexanone (B45756) oximes. acs.org

A variety of marketed drugs incorporate the azepane ring, demonstrating its acceptance and utility in pharmaceutical development. wikipedia.org

| Drug Class | Example Azepane-Containing Drug |

| Antihistamine | Setastine |

| Antidiabetic | Tolazamide, Glisoxepide |

| Antibiotic | Mecillinam |

| Vasodilator | Cetiedil |

| Cannabinoid Receptor Agonist | Nabazenil |

| Osteoporosis Treatment | Bazedoxifene |

Azepanone-based structures have been instrumental in the design of potent enzyme inhibitors. A significant example is the development of inhibitors for Cathepsin K, a cysteine protease involved in bone resorption. nih.gov The azepanone scaffold offers improved configurational stability compared to smaller ring systems. nih.gov

Structure-activity relationship (SAR) studies have led to the identification of highly potent and selective Cathepsin K inhibitors. For example, compound 20 in a described series, which features an azepanone core, was identified as a potent and selective inhibitor of human Cathepsin K with an inhibition constant (Ki) of 0.16 nM. nih.gov Further optimization led to compound 24 , which potently inhibits both human (Ki = 0.0048 nM) and rat Cathepsin K (Ki,app = 4.8 nM). nih.gov X-ray crystallography studies revealed that the C-4 'S' stereochemistry is crucial for potent inhibition. nih.gov This azepanone-based inhibitor template has also been extended to design potent and selective inhibitors of the related enzyme, Cathepsin L. nih.gov

| Compound | Target Enzyme | Inhibition Constant |

| 20 | Human Cathepsin K | Ki = 0.16 nM |

| 24 | Human Cathepsin K | Ki = 0.0048 nM |

| 24 | Rat Cathepsin K | Ki,app = 4.8 nM |

| 15 | Human Cathepsin L | Ki = 0.43 nM |

Scaffold Diversity and Structural Modification for Chemical Libraries

The generation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery. The azepane scaffold is well-suited for diversity-oriented synthesis (DOS), a strategy that aims to create collections of structurally complex and diverse small molecules. researchgate.net

By exploring the "Generated Databases" (GDBs) of possible small molecules, researchers have identified numerous novel and synthetically accessible azepane-based scaffolds. acs.orgunibe.ch This has led to the synthesis of previously unknown cis- and trans-fused azepanes, expanding the accessible chemical space for drug discovery. acs.org The synthesis of such scaffolds often employs modular approaches, allowing for the introduction of various substituents and the creation of diverse libraries. researchgate.netchemistryviews.org For example, optically active annulated azepane scaffolds can be synthesized via olefin cross-metathesis followed by hydrogenation, with multiple points for further diversification. chemistryviews.org The development of solid-phase synthesis strategies for benzazepine derivatives further facilitates the creation of large and diverse chemical libraries for screening. nih.gov

Azepanes in Materials Science and Photocatalysis

Beyond pharmaceuticals, azepane derivatives are finding applications in materials science, particularly in the field of photocatalysis. Donor-acceptor (D-A) molecules are crucial components of organic photocatalysts, and researchers are continually exploring new molecular frameworks to improve their performance. nih.govresearchgate.netbeilstein-archives.org

A study exploring the potential of tribenzo[b,d,f]azepine (TBA) as a donor moiety in D-A organic photocatalysts has shown promising results. nih.govresearchgate.net When combined with sulfur-based acceptors, TBA-containing D-A compounds exhibit well-balanced redox windows, making them suitable for driving both oxidative and reductive photocatalytic reactions. nih.gov The unique twisted structure of the TBA core is a desirable feature for designing new photocatalysts. nih.govresearchgate.net These findings suggest that azepine derivatives can serve as valuable components in the design of new, efficient, and versatile organic photocatalysts, demonstrating the broad utility of this heterocyclic scaffold. nih.gov

Conclusion and Future Research Directions

Current Challenges and Opportunities in Azepane Synthesis

The synthesis of substituted azepanes like 3-methylazepan-4-one (B13027657) presents considerable challenges for synthetic organic chemists. A primary difficulty lies in the construction of the seven-membered ring itself, which is often hindered by unfavorable cyclization kinetics. Furthermore, achieving stereocontrol at chiral centers, such as the C3-methyl group in the target molecule, is a significant hurdle. The synthesis of polysubstituted azepanes with specific stereochemistry requires robust and selective methodologies that are still under development.

Despite these challenges, significant opportunities exist for innovation. The development of new synthetic methods for azepane derivatives with valuable biological activities and favorable pharmacological profiles is an area of active research. There is a growing demand for functionalized azepanes that can serve as building blocks for complex molecules in drug discovery and materials science. The synthesis of functionalized aliphatic polyamides from azepane-2-one derivatives, for instance, highlights the potential of these scaffolds in polymer chemistry. The underrepresentation of azepanes in existing compound libraries presents a clear opportunity to access novel chemical space with unique three-dimensional structures, potentially leading to the discovery of new bioactive agents.

Emerging Methodologies for Azepane Ring Construction

To overcome the challenges associated with azepane synthesis, researchers have been developing a variety of innovative methodologies for constructing the seven-membered ring. These can be broadly categorized into ring-closing reactions, ring-expansion reactions, and cycloaddition reactions.

Ring-expansion reactions have proven to be a powerful tool for synthesizing azepane derivatives from more readily available five- or six-membered rings. For example, the ring expansion of piperidines can yield azepanes with excellent stereoselectivity and regioselectivity. A recently reported strategy involves the photochemical dearomative ring expansion of simple nitroarenes, which transforms a six-membered benzene (B151609) ring into a seven-membered azepane system using blue light.

Cycloaddition reactions offer another convergent approach to the azepane core. The hetero-[5+2] cycloaddition between oxidopyrylium ylides and cyclic imines provides rapid access to highly substituted azepanes with excellent control over regioselectivity and stereoselectivity. Similarly, (4+3) annulation reactions between donor-acceptor cyclopropanes and azadienes have been successfully employed for the stereoselective synthesis of densely substituted azepanones.

Catalysis plays a crucial role in many modern synthetic methods. Transition metal-catalyzed reactions, including those using palladium, gold, and rhodium, have been developed for the construction of azepinones and related structures. Nickel-catalyzed C-H cyclization has also emerged as a method for constructing tricyclic systems containing a seven-membered ring.

Below is a table summarizing some of these emerging methodologies:

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Photochemical Ring Expansion | Conversion of nitroarenes to azepanes via a singlet nitrene intermediate using blue light. | Uses simple starting materials, occurs at room temperature. | |

| Piperidine (B6355638) Ring Expansion | Stereoselective and regioselective expansion of a six-membered piperidine ring to a seven-membered azepane. | High stereocontrol and excellent yields. | |

| Hetero-[5+2] Cycloaddition | Reaction between oxidopyrylium ylides and cyclic imines. | Quick access to highly substituted azepanes. | |

| (4+3) Annulation | Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with 2-aza-1,3-dienes. | High diastereoselectivity, access to densely functionalized azepanones. | |

| Palladium-Mediated Cross-Coupling | Functionalization of caprolactam-derived α-halo eneformamides. | Mild conditions, broad scope of coupling partners. |

Advanced Characterization and Computational Approaches for Azepane Systems

Understanding the three-dimensional structure of azepane derivatives is crucial, as their conformational flexibility can be decisive for their biological activity. Advanced characterization and computational methods are therefore essential tools in the study of these systems.

Computational approaches, particularly Density Functional Theory (DFT), are widely used to investigate the conformational landscape of azepanes. These studies help to predict the most stable conformations, such as chair, twist-chair, or twist-boat forms, depending on substitution patterns and the presence of heteroatoms. For instance, high-level electronic structure calculations have been used to perform a holistic conformational analysis of azepane and related seven-membered heterocycles. Computational modeling can also be used to rationalize the results of cycloaddition reactions and to compare calculated geometries with experimental data obtained from X-ray crystallography.

Advanced analytical techniques are employed to elucidate the structure and stereochemistry of newly synthesized azepane derivatives. X-ray crystallography provides definitive proof of structure and stereochemistry for crystalline compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, with advanced techniques being used for the conformational analysis of azepane systems.

Untapped Potential of Azepane Scaffolds in Academic and Industrial Research

Recent research has begun to highlight the potential of azepane scaffolds in new therapeutic areas. For example, novel bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, suggesting their potential for treating neuropsychiatric disorders. The conformational diversity of the azepane ring is a key feature that can be exploited in drug design to achieve desired bioactivity.

Beyond pharmaceuticals, azepane derivatives have potential applications in materials science and agrochemicals. The development of new synthetic methodologies will undoubtedly accelerate the exploration of azepanes in these and other fields. The systematic investigation of structure-activity relationships (SAR) for new series of azepane compounds is expected to lead to the discovery of novel drug candidates and other valuable molecules. The continued development of efficient and scalable synthetic routes will be critical to unlocking the full potential of this versatile heterocyclic scaffold.

Q & A

Q. What are the standard synthetic routes for 3-methylazepan-4-one hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves reacting azepan-4-one with methyl iodide in the presence of a base (e.g., potassium carbonate) under reflux conditions. Purification via recrystallization or chromatography yields the hydrochloride salt . Key parameters for optimization include:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Base selection : Strong bases (e.g., K₂CO₃) deprotonate intermediates, favoring methyl group incorporation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the azepane ring structure, methyl group position, and hydrochloride salt formation (e.g., downfield shifts for NH protons) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (163.65 g/mol) and detects isotopic patterns .

- X-ray crystallography : Resolves 3D conformation, bond angles, and crystallographic purity .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point or solubility)?

- Reproduce conditions : Verify solvent systems (e.g., aqueous vs. organic) and measurement protocols (dynamic vs. static melting point).

- Cross-validate with orthogonal methods : Use differential scanning calorimetry (DSC) alongside traditional melting point apparatus .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in reaction yields or product stability?

- Systematic parameter variation : Test solvent/base combinations (e.g., K₂CO₃ in DMF vs. NaH in THF) to identify optimal conditions .

- Degradation studies : Expose the compound to accelerated stability conditions (40°C/75% RH) and monitor decomposition via HPLC or LC-MS .

Q. How can researchers elucidate the mechanistic role of this compound in enzyme inhibition studies?

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., proteases or kinases) under varying pH and substrate concentrations.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites .

- Isotopic labeling : Use ¹⁵N-labeled analogs to track metabolic pathways in vitro .

Q. What methodologies are recommended for assessing the compound’s in vivo pharmacokinetic (PK) profile?

- Rodent PK studies : Administer via IV/oral routes and measure plasma concentrations using LC-MS/MS. Key parameters include:

- Half-life (t½) : Influenced by hepatic metabolism and renal clearance.

- Bioavailability : Compare AUC (area under the curve) for different administration routes .

- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs .

Q. How can impurities or byproducts in synthesized batches be systematically identified and quantified?

- HPLC-DAD/ELSD : Use reverse-phase columns (C18) with gradient elution to separate impurities.

- Reference standards : Compare retention times and UV spectra with certified impurities (e.g., unreacted azepan-4-one) .

- Threshold limits : Adhere to ICH guidelines (e.g., ≤0.15% for unknown impurities) .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values .

Q. How should researchers design experiments to evaluate synergistic effects with other bioactive compounds?

- Combinatorial screening : Use fractional factorial designs to test binary/ternary mixtures.

- Isobolographic analysis : Determine additive, synergistic, or antagonistic interactions .

Stability and Reactivity

Q. What are the best practices for storing this compound to ensure long-term stability?

- Storage conditions : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis.

- Monitoring : Conduct periodic purity checks via TLC or HPLC .

Q. How can researchers predict and mitigate unwanted reactivity (e.g., ring-opening or oxidation)?

- Computational tools : Use DFT calculations (e.g., Gaussian) to model transition states for potential side reactions.

- Protective groups : Introduce temporary substituents (e.g., Boc) during synthesis to stabilize reactive sites .

Translational Research Considerations

Q. What barriers exist in translating in vitro findings to preclinical models, and how can they be addressed?

- Metabolic stability : Test liver microsome assays to identify cytochrome P450-mediated degradation.

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.